2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a nitro group at the 3-position and a methyl group at the 5-position of the pyrazole ring, with a propanoic acid substituent at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the propanoic acid group: This can be achieved through a substitution reaction where a suitable leaving group is replaced by a propanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The propanoic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus trichloride can be used to activate the carboxylic acid group for substitution reactions.
Major Products Formed
Amino derivatives: Reduction of the nitro group yields amino derivatives.
Esters and amides: Substitution reactions involving the propanoic acid group can yield esters and amides.
Scientific Research Applications
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects . The propanoic acid group can also participate in hydrogen bonding and electrostatic interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-ol: Similar in structure but lacks the nitro and propanoic acid groups.
5-methyl-3-nitro-1H-pyrazole: Similar but lacks the propanoic acid group.
2-(3-nitro-1H-pyrazol-1-yl)acetic acid: Similar but has an acetic acid group instead of a propanoic acid group.
Uniqueness
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of both the nitro and propanoic acid groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-4-3-6(10(13)14)8-9(4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSQMZXEGCPJOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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